N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide, commonly known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects. In cancer, IB-MECA has been shown to inhibit angiogenesis, induce cell cycle arrest, and increase the expression of pro-apoptotic proteins. In inflammation, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, IB-MECA has been shown to reduce neuroinflammation, improve cognitive function, and promote neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
IB-MECA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the adenosine A3 receptor, which allows for precise and specific targeting of this receptor. Another advantage is its stability and solubility in aqueous solutions, which allows for easy preparation and administration. One limitation is its potential toxicity at high doses, which requires careful dosing and monitoring. Another limitation is its limited availability and high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of IB-MECA. One direction is the development of more potent and selective adenosine A3 receptor agonists for use in various diseases. Another direction is the investigation of the synergistic effects of IB-MECA with other drugs or therapies in cancer, inflammation, and neurological disorders. Additionally, the potential use of IB-MECA as a diagnostic tool or biomarker in various diseases warrants further investigation. Finally, the development of novel delivery systems for IB-MECA could enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of IB-MECA involves several steps, including the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to produce 2-methyl-5-chlorophenylacetic acid. This is followed by the reaction of 2-methyl-5-chlorophenylacetic acid with 5-isopropyl-2-aminobenzoxazole to produce N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide. Finally, the reaction of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide with 3,4-dimethylbenzoyl chloride in the presence of triethylamine leads to the formation of IB-MECA.
Wissenschaftliche Forschungsanwendungen
IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. In cancer, IB-MECA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. In inflammation, IB-MECA has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, IB-MECA has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-15(2)19-10-11-24-23(13-19)28-26(30-24)21-9-7-17(4)22(14-21)27-25(29)20-8-6-16(3)18(5)12-20/h6-15H,1-5H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZNGNBKLJHRPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.